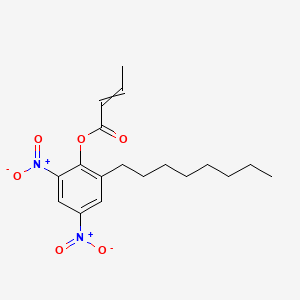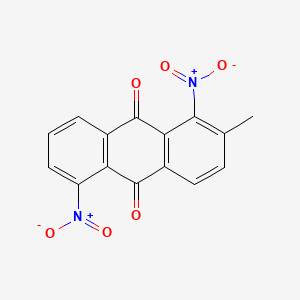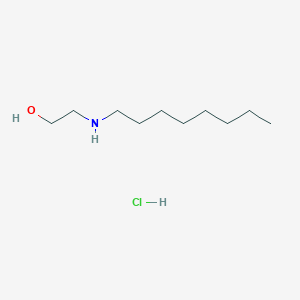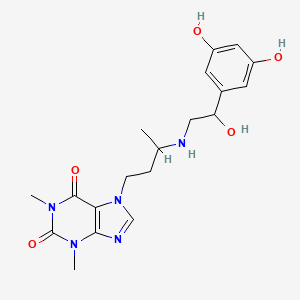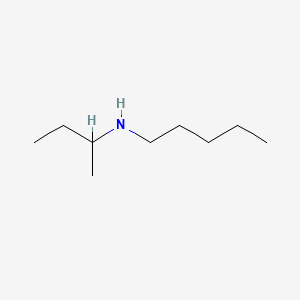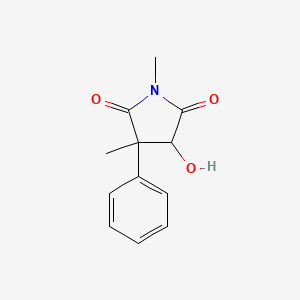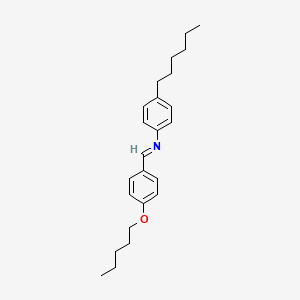
(6-Chlorohex-1-YN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-phenyl-1-hexyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phenyl group, a chlorine atom, and a terminal alkyne. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-phenyl-1-hexyne typically involves multiple steps. One common method is the alkylation of phenylacetylene with 1-chlorohexane in the presence of a strong base such as sodium amide (NaNH2). The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of 6-chloro-1-phenyl-1-hexyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-phenyl-1-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Phenylhexanone or phenylhexanoic acid.
Reduction: 6-chloro-1-phenyl-1-hexene or 6-chloro-1-phenylhexane.
Substitution: 6-azido-1-phenyl-1-hexyne or 6-cyano-1-phenyl-1-hexyne.
Applications De Recherche Scientifique
6-Chloro-1-phenyl-1-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chloro-1-phenyl-1-hexyne involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions, while the alkyne can participate in cycloaddition reactions. The chlorine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1-hexyne: Lacks the phenyl group, making it less versatile in certain reactions.
1-Phenyl-1-hexyne: Does not have the chlorine atom, affecting its reactivity in substitution reactions.
6-Bromo-1-phenyl-1-hexyne: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
6-Chloro-1-phenyl-1-hexyne is unique due to the combination of a phenyl group, a chlorine atom, and a terminal alkyne. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
35843-79-9 |
|---|---|
Formule moléculaire |
C12H13Cl |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
6-chlorohex-1-ynylbenzene |
InChI |
InChI=1S/C12H13Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2 |
Clé InChI |
KEWGZEWAGMOMIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


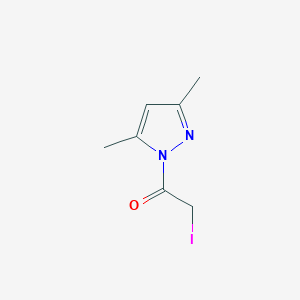
silane](/img/structure/B14672746.png)

